5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,4-dimethylaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include:
Diazotization: 2,4-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4,6-dimethylpyrimidin-2-amine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, affecting the compound’s binding affinity and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dimethylphenyl)diazenyl]-2-hydroxybenzoic acid
- 5-[(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
24749-01-7 |
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Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-8-5-6-12(9(2)7-8)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17) |
InChI Key |
PNHVREYCSICXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(N=C(N=C2C)N)C)C |
Origin of Product |
United States |
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